molecular formula C9H15N3O5 B1597253 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate CAS No. 306935-58-0

2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate

Cat. No. B1597253
M. Wt: 245.23 g/mol
InChI Key: GWTXTYBTWNOIIJ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 2010501 .

Synthesis Analysis

The synthesis of benzimidazoles, including 2,2-dimethyl-5-nitro-2H-benzimidazole, can involve various methods such as one-pot procedures, copper-catalyzed reactions, and bioinspired catalysts .


Molecular Structure Analysis

The molecular structure of 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate consists of a benzimidazole core with two methyl groups and a nitro group. The trihydrate form indicates the presence of three water molecules associated with the compound .


Chemical Reactions Analysis

Research on chemical reactions involving this compound is ongoing. It is essential to explore its reactivity, functional group transformations, and potential applications .


Physical And Chemical Properties Analysis

  • Appearance : The compound exists as a solid trihydrate form .

Scientific Research Applications

Chemistry and Properties

2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate falls within the class of nitroimidazoles, compounds known for their diverse potential applications in medicinal chemistry. Nitroimidazoles, characterized by a nitro group attached to an imidazole ring, exhibit a wide range of biological activities due to their unique structural features. These compounds have been actively researched for their applications as anticancer, antimicrobial, antifungal, and antiparasitic agents. Their utility extends beyond therapeutic applications to include roles in diagnostics and as supramolecular building blocks. The nitro group in combination with the imidazole ring imparts these compounds with their distinctive biological and chemical properties, making them valuable in various scientific research domains (Li et al., 2018).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, nitroimidazole-based compounds, including derivatives of 2,2-dimethyl-5-nitro-2H-benzimidazole, have been a focal point due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anticancer, antidiabetic, anti-inflammatory, anti-HIV, and antiparasitic properties. The structural versatility of nitroimidazoles allows for the synthesis of numerous derivatives, each with potential therapeutic applications. The key to their activity lies in the ability to modify the core structure, enabling the targeting of a wide array of biological pathways and mechanisms (Patel et al., 2020).

Antitumor Activity

The antitumor potential of nitroimidazole derivatives, including benzimidazole and imidazole analogs, is well-documented. These compounds exhibit activity against various cancer types through mechanisms such as DNA interaction, enzyme inhibition, and disruption of cellular processes. The research in this area aims to identify novel antitumor agents with improved efficacy and reduced toxicity, highlighting the importance of the nitroimidazole scaffold in the development of anticancer therapeutics (Iradyan et al., 2009).

properties

IUPAC Name

2,2-dimethyl-5-nitrobenzimidazole;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.3H2O/c1-9(2)10-7-4-3-6(12(13)14)5-8(7)11-9;;;/h3-5H,1-2H3;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTXTYBTWNOIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369513
Record name 2,2-Dimethyl-5-nitro-2H-benzimidazole--water (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate

CAS RN

306935-58-0
Record name 2,2-Dimethyl-5-nitro-2H-benzimidazole--water (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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